molecular formula C8H8F3NOS B13598606 Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone

Cat. No.: B13598606
M. Wt: 223.22 g/mol
InChI Key: RNDPTKUTNWFVSX-UHFFFAOYSA-N
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Description

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is a chemical compound characterized by the presence of an imino group, a methyl group, a trifluoromethyl group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and sulfur-containing reagents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-[[4-(Trifluoromethyl)phenyl]imino]methyl)phenol
  • 4-Methyl-3-(trifluoromethyl)phenol
  • (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate

Uniqueness

Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3NOS

Molecular Weight

223.22 g/mol

IUPAC Name

imino-methyl-oxo-[4-(trifluoromethyl)phenyl]-λ6-sulfane

InChI

InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3

InChI Key

RNDPTKUTNWFVSX-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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